molecular formula C7H6FNO4S B1322495 5-Fluoro-2-(methylsulphonyl)nitrobenzene CAS No. 518990-79-9

5-Fluoro-2-(methylsulphonyl)nitrobenzene

Cat. No. B1322495
CAS RN: 518990-79-9
M. Wt: 219.19 g/mol
InChI Key: DIUCTHUYGZNUJD-UHFFFAOYSA-N
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Description

The compound 5-Fluoro-2-(methylsulphonyl)nitrobenzene is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated nitrobenzenes and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, fluorinated nitrobenzenes have been shown to inhibit functions of polymorphonuclear leukocytes, suggesting potential biological activity . Additionally, the presence of fluorine and nitro groups in these compounds is indicative of their reactivity and potential for use in further chemical synthesis .

Synthesis Analysis

The synthesis of related fluorinated nitrobenzenes involves various strategies, such as aromatic nucleophilic substitution , electrophilic fluorination , and the Schiemann reaction . These methods highlight the versatility of fluorinated nitrobenzenes as intermediates in the synthesis of more complex molecules. For example, 2-Fluoro-1,3,5-trinitrobenzene has been utilized as a condensing reagent for peptide synthesis , while 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a building block for heterocyclic compounds .

Molecular Structure Analysis

The molecular structures of fluorinated nitrobenzenes can be complex, as evidenced by the crowded structures observed in 19F NMR spectroscopy . The presence of fluorine atoms can significantly influence the electronic properties of the benzene ring, affecting the reactivity and stability of the molecule. The steric hindrance introduced by substituents on the benzene ring can also impact the molecule's reactivity and its ability to participate in further chemical transformations .

Chemical Reactions Analysis

Fluorinated nitrobenzenes participate in a variety of chemical reactions. For instance, they can undergo nucleophilic aromatic substitution, which is a common reaction for the introduction of additional functional groups onto the benzene ring . The electrophilic fluorination of benzylic phosphonates demonstrates the reactivity of these compounds towards electrophilic fluorinating agents . Additionally, the preparation of 2-Fluoro-5-nitrobenzonitrile and its subsequent reactions with amines and amino acids show the versatility of these compounds in forming derivatives with various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitrobenzenes are influenced by the presence of fluorine and nitro groups. These groups can increase the acidity of the hydrogen atoms on the benzene ring, making them more susceptible to deprotonation. The electron-withdrawing nature of these groups also affects the electron density of the aromatic system, which can influence the compound's reactivity in electrophilic and nucleophilic reactions . The solubility, boiling points, and melting points of these compounds can vary significantly depending on the nature and position of the substituents on the benzene ring.

Scientific Research Applications

Synthesis and Chemical Properties

  • Nucleophilic Reactions : 5-Fluoro-2-(methylsulphonyl)nitrobenzene demonstrates notable reactions in nucleophilic environments. Hogg and Robertson (1979) found that sulphenate anions, related to this compound, show ambident nucleophilicity, undergoing S-methylation with methyl iodide and predominantly O-methylation with methyl fluorosulphonate and dimethyl sulphate (Hogg & Robertson, 1979).

  • Synthesis of Derivatives : The synthesis of derivatives of this compound has been explored. Sweeney, McArdle, and Aldabbagh (2018) reported the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, achieved by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, a process potentially applicable to this compound (Sweeney et al., 2018).

Applications in Organic Chemistry

  • Role in Aromatic Nucleophilic Replacement Reactions : In a study by Hirst and Una (1971), the effects of electron-withdrawing substituents like methylsulphonyl groups in aromatic nucleophilic replacement reactions were measured. This research provides insight into the reactivity of this compound in similar reactions (Hirst & Una, 1971).

  • Intermediate in Pesticide Synthesis : Xiao-hua Du et al. (2005) used a related compound, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, in synthesizing a key intermediate for the preparation of pesticides. This suggests potential applications of this compound in the synthesis of agricultural chemicals (Xiao-hua Du et al., 2005).

  • Analytical Chemistry and Molecular Structure Studies : Larsen and Nielsen (2014) used microwave spectroscopy to investigate the internal rotation potential and structure of several fluorine-substituted nitrobenzenes. Similar studies can be conducted with this compound to understand its structural and dynamic properties (Larsen & Nielsen, 2014).

properties

IUPAC Name

4-fluoro-1-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUCTHUYGZNUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluoro-1-methylsulfonyl-2-nitrobenzene can be obtained in the following way: 1.3 g of 4-fluoro-1-methylsulfinyl-2-nitrobenzene in 15 ml of dichloromethane are added dropwise to a suspension, stirred at a temperature in the region of −5° C. under argon, of 1.5 g of 3-chloroperoxybenzoic acid in 15 ml of dichloromethane. The reaction mixture is then stirred at a temperature in the region of 0° C. for 30 minutes and is then left to reheat to a temperature in the region of 20° C. It is then filtered through sintered glass and the solid is washed with dichloromethane. The filtrate is washed with an aqueous sodium hydrogencarbonate solution then with water, dried over magnesium sulfate, treated with 3S black, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue thus obtained is purified by chromatography on a column of 125 g of silice (particle size 40-63 μm), eluting with pure dichloromethane. The fractions containing the expected product are pooled and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 1.2 g of 4-fluoro-1-methylsulfonyl-2-nitrobenzene are thus obtained in the form of a yellow foam (Rf=0.43, silica gel thin layer chromatography, eluent: dichloromethane)).
Name
4-fluoro-1-methylsulfinyl-2-nitrobenzene
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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